2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide
Description
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide is a thiazole derivative featuring a 3-chlorophenylamino substituent at the 2-position of the thiazole ring and an N-methylacetamide group at the 4-position.
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-14-11(17)6-10-7-18-12(16-10)15-9-4-2-3-8(13)5-9/h2-5,7H,6H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQIVVDFRDRIAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often resulting in inhibition or modulation of the target’s function.
Biological Activity
The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide (CAS Number: 1040657-60-0) is a thiazole derivative with potential biological activities that warrant investigation. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.9 g/mol. The structure includes a thiazole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.9 g/mol |
| CAS Number | 1040657-60-0 |
Synthesis
The synthesis of 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide typically involves the reaction of appropriate thiazole precursors with chlorinated aniline derivatives. Various methods have been explored to optimize yield and purity, including the use of microwave-assisted synthesis techniques.
Anticancer Activity
Recent studies have evaluated the anticancer potential of thiazole derivatives, indicating that compounds similar to 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against breast and lung cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Research indicates that this specific compound may possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Inhibition Studies
In vitro studies have demonstrated that 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide can inhibit specific enzymes relevant to cancer progression and microbial resistance. For example, some studies suggest inhibition of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis pathways in both bacteria and cancer cells .
Study 1: Antiproliferative Effects
A study focusing on structurally related thiazole derivatives reported that compounds with similar substituents to those found in 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide exhibited significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values ranged from 5 to 15 µM depending on the specific structural modifications .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting promising antibacterial properties .
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazole derivatives exhibit anticancer properties. Studies have shown that compounds similar to 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, thiazole derivatives have been reported to target specific signaling pathways involved in cell proliferation and survival, presenting a promising avenue for cancer therapy .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. The compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. Compounds containing thiazole rings have shown potential as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-methylacetamide could be explored further for therapeutic applications in inflammatory diseases.
Case Studies
Several studies have documented the efficacy of thiazole-based compounds:
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their differences:
Key Observations:
- Chlorine Position: The target compound’s 3-chlorophenyl group contrasts with 2-chlorophenyl (CAS 338749-93-2) and 3,4-dichlorophenyl () analogues. Chlorine position significantly affects steric and electronic interactions, altering binding affinity and metabolic stability.
- Pharmacological Relevance: Mirabegron demonstrates that acetamide derivatives with extended chains and additional functional groups (e.g., hydroxy, phenyl) can target specific receptors (beta-3 adrenoceptors), highlighting the importance of substituent diversity.
Physicochemical and Crystallographic Properties
- Molecular Weight: The target compound’s molecular formula (C₁₂H₁₁ClN₃OS ) suggests a molecular weight of ~280.75 g/mol, comparable to 279.18 g/mol for 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (including HCl and H₂O).
- Hydrogen Bonding: Compounds with free NH groups (e.g., ) form R₂²(8) hydrogen-bonded dimers, enhancing crystalline stability. The N-methyl group in the target compound likely disrupts this motif, affecting solubility and crystal packing.
- Software Tools: Programs like SHELX, ORTEP, and Multiwfn are used for crystallographic analysis and electron density mapping, critical for understanding intermolecular interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
